N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide
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Overview
Description
N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide is an organic compound with the molecular formula C9H11N3O2 It is known for its unique structure, which includes a hydroxycarbamimidoyl group attached to a phenyl ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide typically involves the reaction of 4-aminobenzamide with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a coupling agent like N,N’-dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Introduction of various substituents like halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in nitrogen metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects. The phenyl ring provides stability and facilitates interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(N’-Hydroxycarbamimidoyl)benzoic acid
- 4-(N-Hydroxycarbamimidoyl)phenylboronic acid
Uniqueness
N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide is unique due to its combination of a hydroxycarbamimidoyl group and an acetamide group attached to a phenyl ring. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds, making it valuable in various research applications.
Properties
IUPAC Name |
N-[4-(N'-hydroxycarbamimidoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)11-8-4-2-7(3-5-8)9(10)12-14/h2-5,14H,1H3,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOXQDDYEWGWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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